Cas no 75659-07-3 (2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide)
75659-07-3 structure
Product Name:2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
CAS-nummer:75659-07-3
MF:C19H24N2O3
MW:328.405465126038
MDL:MFCD00072111
CID:565932
PubChem ID:134044
Update Time:2025-10-22
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
- (R,R)-Labetalol
- Benzamide,2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]-
- DILEVALOL
- (+/-)-labetalol
- 5-[1-HYDROXY-2-[(1-METHYL-3-PHENYLPROPYLAMINO)ETHYL]]SALICYLAMIDE
- 5-[1-hydroxy-2-[(1-methyl-3-phenylpropylamino)ethyl]saicylamide
- albetol
- ibidomide
- LABETOLOL
- DILEVALOL [INN]
- (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid [IUPAC]
- CHEBI:94471
- Unicarde
- (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid
- BRD-K04389336-001-01-1
- LABETALOL (R,R)-FORM [MI]
- UNII-P6629XE33T
- 72487-32-2
- SCHEMBL79468
- Levadil
- Benzamide, 2-hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)-
- Dilevalon
- EINECS 276-693-0
- Dilevalolum
- DILEVALOL [MART.]
- BDBM50470811
- Labetalol (r,r)-form
- Levadil Hydrochloride
- Dilevalolum [Latin]
- Unicard
- 75659-07-3
- Benzamide, 2-hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-, (R-(R*,R*))-
- 2-Hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)benzamide
- CHEMBL27193
- BIDD:GT0521
- DTXSID2043828
- (+)-5-((1R)-1-HYDROXY-2-(((1R)-1-METHYL-3-PHENYLPROPYL)AMINO)ETHYL)SALICYLAMIDE
- Dilevalon Hydrochloride
- (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- DILEVALOL [WHO-DD]
- Q27166331
- NS00068104
- 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
- Dilevalol [INN:BAN]
- AKOS016014035
- P6629XE33T
- (R,R)-Dilevalol
- SGUAFYQXFOLMHL-ACJLOTCBSA-N
-
- MDL: MFCD00072111
- Inchi: 1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
- InChI-sleutel: SGUAFYQXFOLMHL-ACJLOTCBSA-N
- LACHT: O[C@H](C1C=CC(=C(C(N)=O)C=1)O)CN[C@H](C)CCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 328.17900
- Monoisotopische massa: 328.178693
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 8
- Complexiteit: 385
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 7
- XLogP3: none
- Topologisch pooloppervlak: 95.6
Experimentele eigenschappen
- Dichtheid: 1.2
- Kookpunt: 552.7°C at 760 mmHg
- Vlampunt: 288.1°C
- Brekindex: 1.609
- PSA: 95.58000
- LogboekP: 3.22660
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121740-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide |
75659-07-3 | 95% | 1g |
$1267.20 | 2023-09-01 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2025-02-20 | |
| Crysdot LLC | CD12036144-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide |
75659-07-3 | 95+% | 1g |
$1583 | 2024-07-24 | |
| eNovation Chemicals LLC | D523050-500mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 500mg |
$1520 | 2023-09-03 | |
| eNovation Chemicals LLC | D523050-1g |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 1g |
$3240 | 2023-09-03 | |
| eNovation Chemicals LLC | D523050-5mg |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)aMino)ethyl)benzaMide |
75659-07-3 | 97% | 5mg |
$180 | 2025-02-28 |
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Gerelateerde literatuur
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
75659-07-3 (2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide) Gerelateerde producten
- 36894-69-6(Labetalol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie